5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide
Overview
Description
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 . It is also known by its synonyms 5H-Cyclopenta[b]pyridine-3-sulfonamide, 6,7-dihydro .
Molecular Structure Analysis
The InChI code for 5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide is1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Chemical Properties and Identification
“5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide” is a chemical compound with the CAS Number: 1461707-70-9 . It is a powder at room temperature and has a molecular weight of 198.25 . The IUPAC name for this compound is 6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonamide .
Synthesis
A practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, which is a key intermediate of cefpirome . The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
Application as Corrosion Inhibitor
One of the significant applications of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, a derivative of 5H,6H,7H-cyclopenta[b]pyridine, is as inhibitor films for steel alloy corrosion . These compounds exhibit superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . The adsorption of these derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption .
Computational and Practical Approaches
The efficacy of these molecules correlates well with their structures, and this protection was attributed to their adsorption on the carbon steel surface . Monte Carlo (MC) simulations and DFT calculations revealed this correlation .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2,(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMERNRWNRUJMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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